![molecular formula C22H25ClFN3O5 B2596964 N-(2-(4-(2-(4-Fluorphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxol-5-carboxamidhydrochlorid CAS No. 1330294-86-4](/img/structure/B2596964.png)

N-(2-(4-(2-(4-Fluorphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxol-5-carboxamidhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

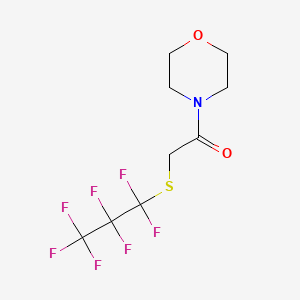

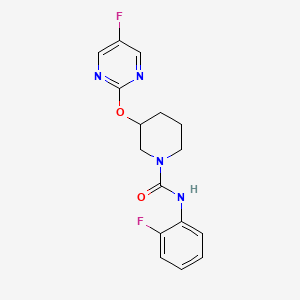

The synthesis of such compounds often involves the use of piperazine derivatives . A Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound into its more reactive iodine-analog .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a fluorophenoxy group and a benzo[d][1,3]dioxole-5-carboxamide group.Chemical Reactions Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

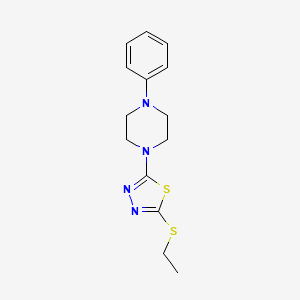

Indolderivate wurden hinsichtlich ihres antiviralen Potenzials untersucht. Insbesondere N-(2-(4-(2-(4-Fluorphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxol-5-carboxamidhydrochlorid zeigt vielversprechende Ergebnisse bei der Hemmung der Virusreplikation. Zum Beispiel:

- Die Verbindung Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat zeigte eine inhibitorische Aktivität gegen Influenza A mit einem IC50-Wert von 7,53 μmol/L und einem hohen Selektivitätsindex (SI)-Wert von 17,1 gegen CoxB3-Virus .

- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate zeigten eine potente antivirale Aktivität gegen Coxsackie B4-Virus, mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .

Protease- und Enzyminhibitoren

Schließlich zeigen sie eine moderate Aktivität als:

Zusammenfassend lässt sich sagen, dass diese Verbindung ein immenses Potenzial in verschiedenen therapeutischen Bereichen bietet, und weitere Forschung ist erforderlich, um ihre Anwendungen vollständig zu erforschen . 🌟

Biochemische Analyse

Biochemical Properties

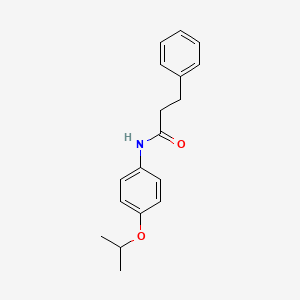

N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting the breakdown of acetylcholine . Additionally, it binds to certain receptor proteins, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.

Cellular Effects

The compound N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, it can alter the expression of genes involved in neurotransmission and metabolic pathways, thereby impacting cellular functions such as growth, differentiation, and apoptosis. The compound’s effects on cellular metabolism include alterations in the levels of key metabolites and changes in metabolic flux.

Molecular Mechanism

At the molecular level, N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like acetylcholinesterase by binding to their active sites, preventing the breakdown of acetylcholine . This inhibition is often achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, the compound can activate or inhibit other enzymes and receptors, leading to changes in cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

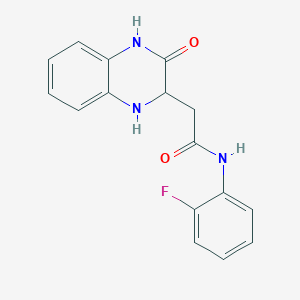

Dosage Effects in Animal Models

The effects of N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as improved cognitive function due to acetylcholinesterase inhibition . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential toxicity to specific organs. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in neurotransmitter metabolism and signal transduction . The compound’s effects on metabolic flux include changes in the levels of key metabolites, which can influence overall cellular metabolism. Additionally, it may affect the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby impacting neuronal function.

Transport and Distribution

Within cells and tissues, N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as its solubility, binding affinity, and the presence of transport proteins.

Subcellular Localization

The subcellular localization of N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism and signaling.

Eigenschaften

IUPAC Name |

N-[2-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O5.ClH/c23-17-2-4-18(5-3-17)29-14-21(27)26-11-9-25(10-12-26)8-7-24-22(28)16-1-6-19-20(13-16)31-15-30-19;/h1-6,13H,7-12,14-15H2,(H,24,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEBMJNVEWVSSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClFN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-4-[2-(cyclopropylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2596882.png)

![5-(3-Methylpiperidin-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2596883.png)

![4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2596885.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2596889.png)

![3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2596897.png)

![4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2596903.png)